molecular formula C20H22N6O2 B2812423 7-cinnamyl-1,3,4,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919009-56-6

7-cinnamyl-1,3,4,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2812423
CAS RN: 919009-56-6
M. Wt: 378.436
InChI Key: INLRCGKSXYYPRP-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-cinnamyl-1,3,4,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality 7-cinnamyl-1,3,4,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-cinnamyl-1,3,4,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Syntheses and Biological Activities

  • Antitumor and Vascular Relaxing Effects

    Novel heterocycles including purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines have been synthesized, showing activity against P388 leukemia and examined for vascular relaxing effects, although none demonstrated potent activity (T. Ueda et al., 1987).

  • Anticancer, Anti-HIV-1, and Antimicrobial Activity

    New triazino and triazolo[4,3-e]purine derivatives have been synthesized, with certain compounds displaying considerable anticancer activity against various cancer cell lines, moderate anti-HIV-1 activity, and significant antimicrobial effectiveness against specific bacterial strains (F. Ashour et al., 2012).

  • Anti-Proliferative Agents

    Novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines, showing potent activity comparable to the standard drug doxorubicin (E. Ramya Sucharitha et al., 2021).

  • Facile Synthesis for Heterocyclic Compounds

    [1,2,4]Triazino[3,2-f]purines and [1,2,4]triazepino[3,2-f]purines have been synthesized, contributing to the chemical literature by introducing methods for creating compounds with potential biological activities (T. Ueda et al., 1988).

  • Anticancer Activity of Fused Purine Analogues

    Various fused purine analogues have been synthesized and evaluated for their anticancer activity, with some showing potent anticancer activity against numerous cancer cell lines (A. Hassan et al., 2017).

properties

IUPAC Name

1,3,4,9-tetramethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-13-14(2)26-16-17(21-19(26)24(4)22-13)23(3)20(28)25(18(16)27)12-8-11-15-9-6-5-7-10-15/h5-11,14H,12H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLRCGKSXYYPRP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,9-tetramethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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